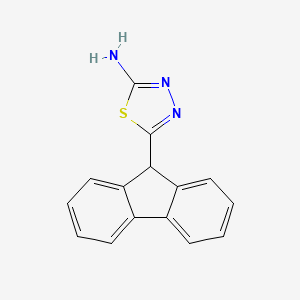
3-(6-Bromo-3-indolyl)-1-propanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Bromo-3-indolyl)-1-propanamine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals. The presence of a bromine atom at the 6-position of the indole ring and a propanamine side chain makes this compound particularly interesting for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Bromo-3-indolyl)-1-propanamine typically involves the bromination of indole followed by the introduction of the propanamine side chain. One common method includes:
Bromination of Indole: Indole is reacted with bromine in the presence of a suitable solvent like dichloromethane to introduce the bromine atom at the 6-position.
Formation of Propanamine Side Chain: The brominated indole is then reacted with a propanamine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Bromo-3-indolyl)-1-propanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding indole-3-carboxylic acid derivatives.
Reduction: Formation of 3-(6-Bromo-3-indolyl)-1-propanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(6-Bromo-3-indolyl)-1-propanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 3-(6-Bromo-3-indolyl)-1-propanamine involves its interaction with specific molecular targets. The bromine atom and the indole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The propanamine side chain may also contribute to the compound’s overall biological activity by enhancing its solubility and facilitating its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Bis(6-bromo-3-indolyl)ethylamine: Another indole derivative with similar biological activities.
6-Bromoindole: A simpler compound with a bromine atom at the 6-position but lacking the propanamine side chain.
3-Indolylpropanamine: Similar structure but without the bromine atom.
Uniqueness
3-(6-Bromo-3-indolyl)-1-propanamine is unique due to the combination of the bromine atom and the propanamine side chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
Eigenschaften
Molekularformel |
C11H13BrN2 |
|---|---|
Molekulargewicht |
253.14 g/mol |
IUPAC-Name |
3-(6-bromo-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C11H13BrN2/c12-9-3-4-10-8(2-1-5-13)7-14-11(10)6-9/h3-4,6-7,14H,1-2,5,13H2 |
InChI-Schlüssel |
SJEOMRXOSYIKMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Br)NC=C2CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


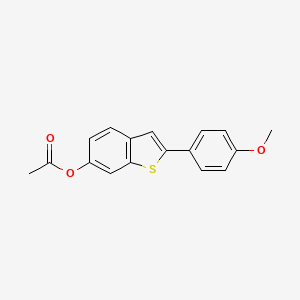

![3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
![Methyl 8-[(4-Aminophenyl)amino]-8-oxooctanoate](/img/structure/B13704651.png)

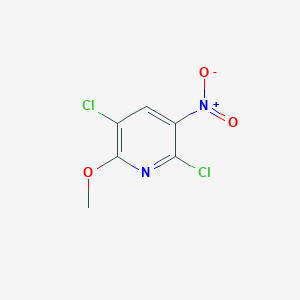
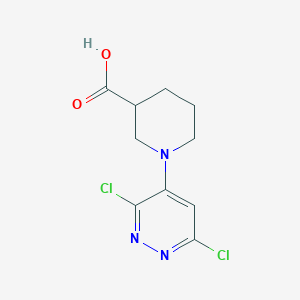

![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
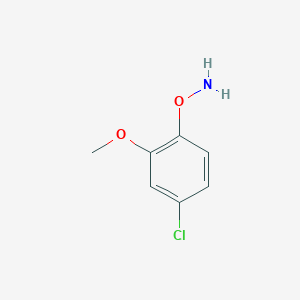
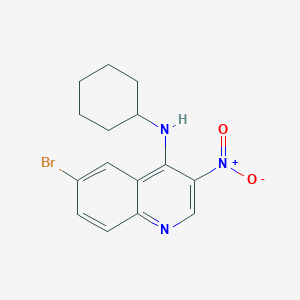
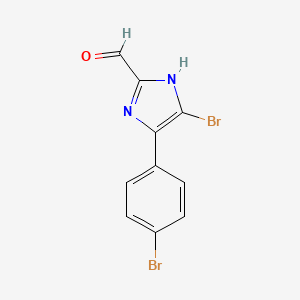
![5-Chloro-6-fluoro-1-[[2-(trimethylsilyl)ethoxy]methyl]indazole-4-methanol](/img/structure/B13704694.png)
